molecular formula C11H11N B027807 8-Ethylquinoline CAS No. 19655-56-2

8-Ethylquinoline

Cat. No. B027807
Key on ui cas rn: 19655-56-2
M. Wt: 157.21 g/mol
InChI Key: WSNATRDCOFYLCB-UHFFFAOYSA-N
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Patent
US08119807B2

Procedure details

A mixture of 2-ethylaniline (24.2 g, 200 mmol) and sodium iodide (0.40 g, 2.67 mmol) in 80% sulfuric acid (110 g) at 140° C. was added glycerine (22.0 g, 239 mmol) over a period of 30 m. The reaction mixture was stirred at 140-145° C. for 3 hours in an apparatus fitted with a Dean Stark trap. The reaction mixture was cooled to room temperature. The mixture was neutralized with 25% NaOH (aq) (210 g) to pH 7, and diluted with toluene. The mixture was extracted with ethyl acetate/ether. The pooled organic layers were washed with brine, and dried over magnesium sulfate. The mixture was filtered, to and the solvents were removed under vacuum. The residue was purified by chromatography on silica gel with 5 to 7% ethyl acetate in hexane to give 8-ethylquinoline (12) (24.5 g, 156 mmol, 78% yield).
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Name
Quantity
210 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
78%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5])[CH3:2].O[CH2:11][CH:12]([CH2:14]O)O.[OH-].[Na+]>S(=O)(=O)(O)O.C1(C)C=CC=CC=1.[I-].[Na+]>[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:4]=1[N:5]=[CH:14][CH:12]=[CH:11]2)[CH3:2] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
C(C)C1=C(N)C=CC=C1
Name
Quantity
110 g
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
0.4 g
Type
catalyst
Smiles
[I-].[Na+]
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
OCC(O)CO
Step Three
Name
Quantity
210 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
142.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 140-145° C. for 3 hours in an apparatus
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a Dean Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate/ether
WASH
Type
WASH
Details
The pooled organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to and the solvents were removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel with 5 to 7% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)C=1C=CC=C2C=CC=NC12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 156 mmol
AMOUNT: MASS 24.5 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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